![molecular formula C7H16Br2N2 B2381424 2,7-二氮杂螺[4.4]壬烷二氢溴酸盐 CAS No. 77415-55-5](/img/structure/B2381424.png)
2,7-二氮杂螺[4.4]壬烷二氢溴酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Diazaspiro[44]nonane dihydrobromide is a chemical compound with the molecular formula C₇H₁₆Br₂N₂ It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom
科学研究应用
2,7-Diazaspiro[4.4]nonane dihydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential as a scaffold in drug design, particularly for targeting neurological receptors.
作用机制
Target of Action
Related compounds have been reported to interact with sigma receptors (srs), specifically sigma-1 (s1r) and sigma-2 (s2r) receptors . These receptors are involved in several biological and pathological conditions .
Mode of Action
Compounds with similar structures have been reported to act as ligands for sigma receptors, affecting their binding affinities . The interaction of these compounds with their targets can lead to changes in cellular signaling and function .
Biochemical Pathways
Sigma receptors, which are potential targets of this compound, are known to interact with various ion channels and g-protein-coupled receptors, influencing numerous biochemical pathways .
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is a substrate for p-glycoprotein . It is also reported to be an inhibitor of CYP3A4, an enzyme involved in drug metabolism . These properties could impact the bioavailability of the compound.
Result of Action
Related compounds acting on sigma receptors have been associated with analgesic effects in both animals and humans .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-diazaspiro[4.4]nonane dihydrobromide typically involves the reaction of appropriate amines with cyclic ketones or aldehydes. One common method includes the cyclization of 1,4-diaminobutane with cyclobutanone under acidic conditions, followed by treatment with hydrobromic acid to yield the dihydrobromide salt .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
化学反应分析
Types of Reactions: 2,7-Diazaspiro[4.4]nonane dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed:
Oxidation: N-oxides of the spirocyclic amine.
Reduction: Various secondary and tertiary amines.
Substitution: Azides, nitriles, and other substituted derivatives.
相似化合物的比较
2,7-Diazaspiro[4.4]nonane: The parent compound without the dihydrobromide salt.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: A derivative with a tert-butyl ester group.
1,6-Diazaspiro[4.4]nonane-2,7-dione: A related compound with a dione functional group.
Uniqueness: 2,7-Diazaspiro[4.4]nonane dihydrobromide is unique due to its specific spirocyclic structure combined with the dihydrobromide salt, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous .
属性
IUPAC Name |
2,7-diazaspiro[4.4]nonane;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2BrH/c1-3-8-5-7(1)2-4-9-6-7;;/h8-9H,1-6H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQDVDOYIWDCNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCNC2.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
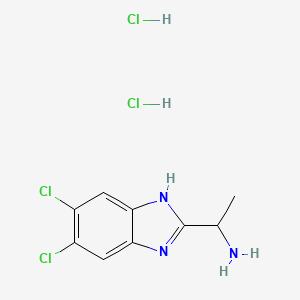
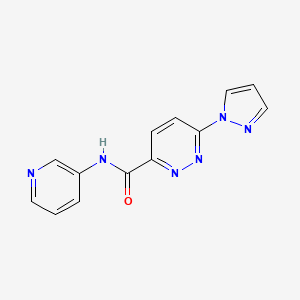
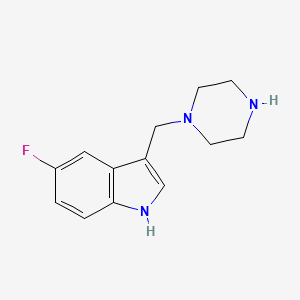
![3-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2381348.png)
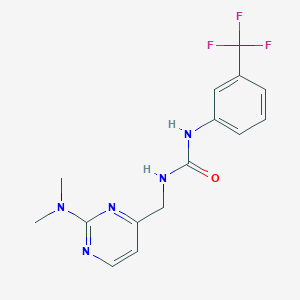
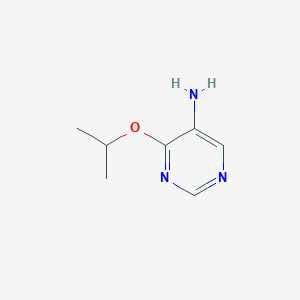
![2-(4-fluorophenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2381352.png)
![Methyl 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2381353.png)
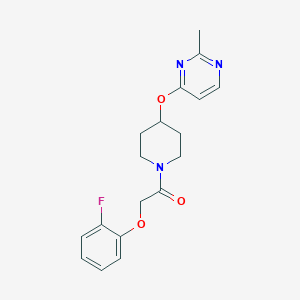


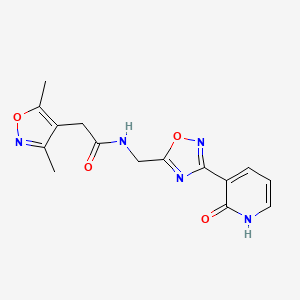
![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[5-(4-fluorobenzoyl)-2-thienyl]acrylonitrile](/img/structure/B2381361.png)

